1-Bromo-11-methyldodecane

Catalog No.
S3558612
CAS No.
54089-00-8
M.F
C13H27B
M. Wt
263.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-11-methyldodecane

CAS Number

54089-00-8

Product Name

1-Bromo-11-methyldodecane

IUPAC Name

1-bromo-11-methyldodecane

Molecular Formula

C13H27B

Molecular Weight

263.26 g/mol

InChI

InChI=1S/C13H27Br/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12H2,1-2H3

InChI Key

SYGKMMISRGUHPR-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCBr

Canonical SMILES

CC(C)CCCCCCCCCCBr

1-Bromo-11-methyldodecane is an organic compound with the chemical formula C13H27Br\text{C}_{13}\text{H}_{27}\text{Br}. It belongs to the class of bromoalkanes, specifically a brominated derivative of dodecane, where a bromine atom is substituted at the first carbon and a methyl group is present at the eleventh carbon. This compound is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties.

The structure of 1-Bromo-11-methyldodecane can be represented as follows:

, primarily involving nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions:

  • In the presence of nucleophiles such as hydroxide ions or alkoxides, 1-bromo-11-methyldodecane can undergo SN2\text{S}_N2 reactions, where the bromine atom is replaced by the nucleophile.

Elimination Reactions:

  • Under certain conditions, such as heating in the presence of a strong base, 1-bromo-11-methyldodecane may undergo elimination to form alkenes via E2\text{E}_2 mechanisms.

Halogenation:

  • The compound can also be subjected to halogenation reactions where additional halogens may be introduced into the hydrocarbon chain under specific conditions.

1-Bromo-11-methyldodecane can be synthesized through several methods:

Halogenation of Dodecane:

  • Dodecane can be treated with bromine in the presence of ultraviolet light to yield a mixture of brominated products, from which 1-bromo-11-methyldodecane can be isolated.

Alkylation Reactions:

  • Another synthetic route involves the alkylation of 11-methyldodecanol with phosphorus tribromide or thionyl bromide to introduce the bromine atom at the first position.

1-Bromo-11-methyldodecane has potential applications in various fields:

Organic Synthesis:

  • It serves as an intermediate in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.

Surfactants:

  • Due to its hydrophobic alkyl chain and polar bromine atom, it may find use in formulating surfactants and emulsifiers.

Several compounds are structurally similar to 1-bromo-11-methyldodecane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-BromododecaneC12H25Br\text{C}_{12}\text{H}_{25}\text{Br}Straight-chain bromoalkane without methyl substitution
1-Bromo-10-methyldecaneC13H27Br\text{C}_{13}\text{H}_{27}\text{Br}Methyl group at the tenth carbon
1-Bromo-9-methylnonadecaneC14H29Br\text{C}_{14}\text{H}_{29}\text{Br}Longer carbon chain with methyl group
1-BromoundecaneC11H23Br\text{C}_{11}\text{H}_{23}\text{Br}One carbon shorter than dodecane

The unique aspect of 1-bromo-11-methyldodecane lies in its specific placement of the methyl group on the carbon chain, which influences its reactivity and potential biological properties compared to other bromoalkanes.

XLogP3

7.3

Dates

Last modified: 07-26-2023

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